molecular formula C10H9BrO2 B8303197 7-Bromoindane-5-carboxylic acid

7-Bromoindane-5-carboxylic acid

Cat. No.: B8303197
M. Wt: 241.08 g/mol
InChI Key: QJVJCDHXYBKWSM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

7-Bromoindane-5-carboxylic acid is a useful research compound. Its molecular formula is C10H9BrO2 and its molecular weight is 241.08 g/mol. The purity is usually 95%.
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Properties

Molecular Formula

C10H9BrO2

Molecular Weight

241.08 g/mol

IUPAC Name

7-bromo-2,3-dihydro-1H-indene-5-carboxylic acid

InChI

InChI=1S/C10H9BrO2/c11-9-5-7(10(12)13)4-6-2-1-3-8(6)9/h4-5H,1-3H2,(H,12,13)

InChI Key

QJVJCDHXYBKWSM-UHFFFAOYSA-N

Canonical SMILES

C1CC2=C(C1)C(=CC(=C2)C(=O)O)Br

Origin of Product

United States

Synthesis routes and methods

Procedure details

1-(7-bromo-2,3-dihydro-1H-inden-5-yl)ethanone (8.6 g, 36 mmol) was dissolved in dimethoxyethane (100 mL) and to the solution were added NaClO aq (200 mL 1M, 200 mmol) and NaOH aq (20 mL 10 M, 200 mmol). The mixture was heated to 50° C. for 1 h and then diluted with water (200 mL). Sodium pyrosulfite (5.7 g, 30 mmol) was added. The mixture was washed with ether, acidified with concentrated HCl and then extracted twice with ether (150 mL). The organic solution was washed with brine, dried and then the solvent was evaporated. The solid residue was treated with cold CH2Cl2 (−40° C.), then filtered off and dried. There was obtained 7.1 g (82%) of 7-bromoindane-5-carboxylic acid as a solid material. 1H NMR (300 MHz, CD3OD): 2.0-2.2 (q, 2H), 2.9 (t, 2H), 3.1 (t, 2H), 7.8 (s, 1H), 7.9 (s, 1H).
Quantity
8.6 g
Type
reactant
Reaction Step One
Quantity
100 mL
Type
solvent
Reaction Step One
Name
Quantity
200 mL
Type
reactant
Reaction Step Two
Name
Quantity
20 mL
Type
reactant
Reaction Step Two
Quantity
5.7 g
Type
reactant
Reaction Step Three
Name
Quantity
200 mL
Type
solvent
Reaction Step Four

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